![molecular formula C30H48N6O6S B12293910 2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keenamide A is a cytotoxic cyclic hexapeptide isolated from the marine mollusk Pleurobranchus forskalii. This compound has garnered significant attention due to its potent antitumor activity against various cancer cell lines, including P388, A549, MEL-20, and HT-29 .
Vorbereitungsmethoden
Keenamide A is primarily isolated from its natural source, the mollusk Pleurobranchus forskalii. The structure of Keenamide A was determined through Nuclear Magnetic Resonance (NMR) spectral data interpretation and chiral amino acid analysis . While specific synthetic routes and industrial production methods for Keenamide A are not extensively documented, the general approach involves extraction and purification from the marine organism.
Analyse Chemischer Reaktionen
Keenamide A, being a cyclic peptide, can undergo various chemical reactions typical of peptides. These reactions include:
Oxidation: Peptides can be oxidized to form disulfide bonds, which can affect their biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Peptides can undergo substitution reactions where one amino acid residue is replaced by another, potentially altering the peptide’s properties.
Hydrolysis: Peptides can be hydrolyzed to break peptide bonds, resulting in smaller peptide fragments or individual amino acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the nature of the peptide.
Wissenschaftliche Forschungsanwendungen
Keenamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Keenamide A serves as a model compound for studying the structure-activity relationships of cyclic peptides.
Biology: It is used to investigate the biological activities of marine-derived peptides, including their cytotoxic and antiproliferative effects.
Medicine: Keenamide A’s potent antitumor activity makes it a promising candidate for anticancer drug development. .
Industry: The unique properties of Keenamide A can be leveraged in the development of new pharmaceuticals and biotechnological applications.
Wirkmechanismus
The exact mechanism of action of Keenamide A is not fully understood. it is known to exhibit cytotoxic effects against cancer cells. The compound likely interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms by which Keenamide A exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Keenamide A can be compared with other similar cyclic peptides, such as mollamides B and C, which are also isolated from marine organisms. These compounds share structural similarities with Keenamide A and exhibit cytotoxic activity against cancer cell lines . Keenamide A is unique in its specific amino acid sequence and the particular marine source from which it is derived.
Similar Compounds
- Mollamide B
- Mollamide C
- Didemnin B
- Cyclodidemnamides
- Myotamides A and B
These compounds, like Keenamide A, are characterized by their cyclic peptide structures and their bioactive properties, making them valuable in various scientific research applications .
Eigenschaften
Molekularformel |
C30H48N6O6S |
|---|---|
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
2-[2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C30H48N6O6S/c1-8-28(6,7)42-15-21(32)25(40)29(16-37)20(22(38)14-31)9-11-36(29)27(41)30(34,23(33)13-17(2)3)19(5)18(4)24(39)26-35-10-12-43-26/h8,14,16-21,23,31H,1,9-13,15,32-34H2,2-7H3 |
InChI-Schlüssel |
ZPUJRWJSNBAKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(C(C)C(C)C(=O)C1=NCCS1)(C(=O)N2CCC(C2(C=O)C(=O)C(COC(C)(C)C=C)N)C(=O)C=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


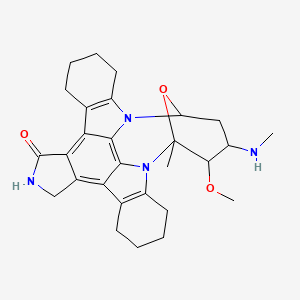

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
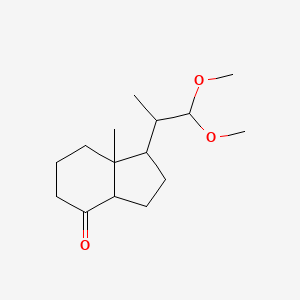
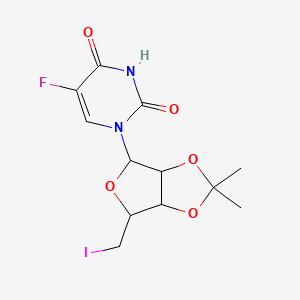

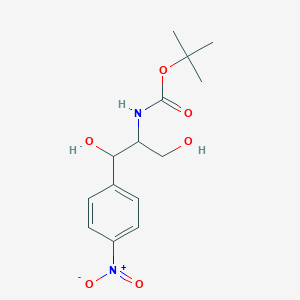
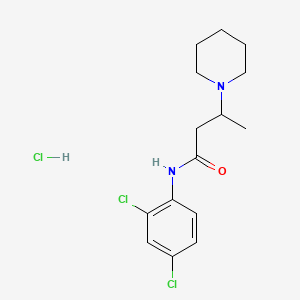
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
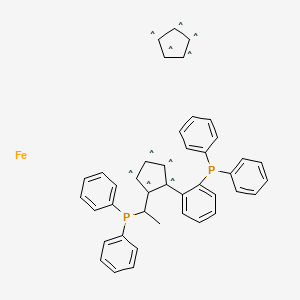
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

